molecular formula C6H4F2O B1222669 2,3-Difluorophenol CAS No. 6418-38-8

2,3-Difluorophenol

Cat. No.: B1222669
CAS No.: 6418-38-8
M. Wt: 130.09 g/mol
InChI Key: RPEPGIOVXBBUMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Difluorophenol is an organic compound with the molecular formula C6H4F2O. It is a derivative of phenol where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 3 positions. This compound appears as a white to light yellow solid and is soluble in organic solvents like ether and acetone, but only slightly soluble in water .

Preparation Methods

2,3-Difluorophenol can be synthesized through various methods. One common synthetic route involves the fluorination of phenol. In this method, phenol is treated with hydrogen fluoride or other fluorinating agents under basic conditions to introduce fluorine atoms at the 2 and 3 positions . Another method involves the reaction of ortho-difluorobenzene with n-butyllithium in tetrahydrofuran, followed by treatment with trimethyl borate and dihydrogen peroxide . Industrial production methods often involve similar fluorination reactions but are optimized for higher yields and purity.

Chemical Reactions Analysis

2,3-Difluorophenol undergoes various chemical reactions, including:

Common reagents used in these reactions include nitric acid, sulfuric acid, n-butyllithium, and hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthesis and Reactivity

2,3-Difluorophenol can be synthesized through various methods, including direct fluorination of phenol derivatives. Its unique structure allows it to participate in several chemical reactions, including:

  • Nucleophilic Substitution : The hydroxyl group can be substituted with other functional groups.
  • Oxidation and Reduction Reactions : It can be oxidized to form aldehydes or carboxylic acids and reduced to other phenolic derivatives.

Scientific Research Applications

This compound has been utilized in multiple scientific domains:

Material Science

This compound is employed in the synthesis of advanced materials. For instance, it was used in creating poly{methyl[3-(2-hydroxy-3,4-difluoro)phenyl]propyl siloxane}, a material sensitive to toxic organophosphate vapors. This polymer exhibits potential applications in environmental monitoring and safety .

Biological Research

The compound is being studied for its biological activities:

  • Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against various pathogens.
  • Enzyme Inhibition : It has been shown to inhibit certain enzymes, which could have implications for drug development.

Pharmaceutical Applications

Due to its ability to interact with biological targets, this compound is being investigated as a potential therapeutic agent. Its fluorinated structure enhances binding affinities, making it a candidate for developing new pharmaceuticals .

Table 1: Comparison of Fluorinated Phenols

Compound NameStructure FeaturesUnique Aspects
This compoundFluorine at positions 2 and 3Enhanced reactivity due to fluorination
2,4-DifluorophenolFluorine at positions 2 and 4Different biological activity profiles
3-FluorophenolFluorine at position 3Less sterically hindered compared to difluoros
4-FluorophenolFluorine at position 4Exhibits distinct chemical properties

Case Study 1: In Vitro Studies on Enzyme Inhibition

Research demonstrated that this compound effectively inhibits aromatase activity with an IC50 value comparable to other known inhibitors. This suggests potential applications in treating hormone-dependent cancers .

Case Study 2: Cell-Based Assays

In NIH-3T3 cell lines expressing specific mutations, the compound was screened for its potential as a cystic fibrosis transmembrane conductance regulator potentiator. Results indicated promising activity, warranting further investigation into therapeutic applications .

Case Study 3: Toxicological Assessments

Studies on the stability of this compound in physiological conditions revealed variations impacting its safety profile and therapeutic index. Understanding these factors is crucial for evaluating its potential use in clinical settings .

Mechanism of Action

The mechanism of action of 2,3-Difluorophenol depends on its application. In biochemical assays, it can act as an inhibitor or activator of specific enzymes by interacting with their active sites. In pharmaceutical applications, it can interact with molecular targets such as receptors or enzymes, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

2,3-Difluorophenol can be compared with other fluorinated phenols such as:

  • 2,4-Difluorophenol
  • 2,6-Difluorophenol
  • 3,4-Difluorophenol
  • 3,5-Difluorophenol

Each of these compounds has unique properties based on the position of the fluorine atoms on the benzene ring. For example, this compound has a specific reactivity pattern due to the ortho positioning of the fluorine atoms, which can influence its chemical behavior and applications .

Biological Activity

2,3-Difluorophenol (DFP) is a fluorinated aromatic compound that has garnered attention in medicinal chemistry and biochemistry due to its unique biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in drug development.

Molecular Formula : C6_6H4_4F2_2O
Molecular Weight : 148.09 g/mol
Melting Point : 39-42 °C
Boiling Point : 54 °C at 25 mmHg

The presence of fluorine atoms significantly alters the physicochemical properties of phenolic compounds, enhancing their lipophilicity and metabolic stability, which can contribute to their biological activity .

This compound exhibits various biological activities primarily attributed to its ability to interact with biological macromolecules. Some key mechanisms include:

  • Enzyme Inhibition : DFP has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it demonstrates inhibitory effects on glycoside hydrolases, which are crucial for carbohydrate metabolism .
  • Antitumor Activity : Recent studies indicate that DFP and its derivatives can exhibit antitumor properties. The compound's structural modifications have been linked to enhanced cytotoxicity against cancer cell lines, such as MCF-7 (breast cancer) and others .

Table 1: Biological Activities of this compound

Activity TypeDescriptionReference
Enzyme InhibitionInhibits glycoside hydrolases
Antitumor ActivityInduces cytotoxicity in MCF-7 cell lines
Lipopolysaccharide PotentiationEnhances LPS activity in immune response

Case Study 1: Antitumor Effects

In a study examining the antitumor effects of various fluorinated compounds, including DFP, it was found that DFP exhibited significant cytotoxic effects on MCF-7 cells. The IC50 values indicated a dose-dependent response, with DFP showing enhanced potency compared to non-fluorinated analogs . This suggests that the fluorination at the 2 and 3 positions is critical for its biological efficacy.

Case Study 2: Enzyme Interaction

Another investigation focused on the interaction of DFP with glycoside hydrolases. The study revealed that DFP could bind covalently to the active site residues of these enzymes, leading to a decrease in enzymatic activity. This finding highlights the potential of DFP as a lead compound for developing enzyme inhibitors in therapeutic applications .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 2,3-difluorophenol, and how can experimental conditions be optimized to improve yield?

  • Methodological Answer : Current synthesis methods (e.g., diazotization-hydrolysis of 2,3,4-trifluoroaniline or H₂O₂-mediated oxidation of 2,3-difluorophenylboronic acid) often suffer from low yields (<50%) and multi-step complexity . To optimize, consider reaction parameter screening (temperature, solvent polarity, catalyst loading) and real-time monitoring via HPLC or GC-MS to identify bottlenecks. Evidence from high-yield (82%) protocols using phase-transfer catalysts (e.g., K₂CO₃ in acetone) suggests that controlled deprotonation and intermediate stabilization are critical .

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure and purity of this compound?

  • Methodological Answer : ¹H and ¹³C NMR are essential for structural confirmation. For example, in ¹H NMR (CDCl₃), the hydroxyl proton appears as a broad singlet (~5 ppm), while fluorine substituents deshield adjacent protons, producing distinct splitting patterns (e.g., doublets of doublets). ¹⁹F NMR can further resolve positional isomers . Purity (>97%) is validated via HPLC with UV detection (230–265 nm) and comparison to commercial standards .

Q. What are the key physical properties (e.g., melting point, solubility) of this compound, and how are they experimentally determined?

  • Methodological Answer : Reported melting points range from 34–36°C (pure) to 38–41°C (technical grade), determined via differential scanning calorimetry (DSC) . Solubility in polar solvents (e.g., acetone, ethanol) is assessed gravimetrically, while logP values (~1.8) are calculated via shake-flask or chromatographic methods .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Classified as a flammable liquid (GHS Category 3) and acute oral toxin (Category 4), it requires storage in flame-proof cabinets and handling under inert atmosphere. Use PPE (gloves, goggles) and emergency measures: neutralize spills with sand/diatomite, and rinse exposure sites with copious water .

Advanced Research Questions

Q. How do fluorination patterns (2,3-difluoro vs. 3,4-difluoro isomers) influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : Fluorine’s electron-withdrawing effect activates the aromatic ring for nucleophilic substitution but deactivates it for electrophilic reactions. Computational studies (e.g., density functional theory, DFT) reveal that this compound’s LUMO energy is −1.8 eV, favoring SNAr reactions at the 4-position. Contrast this with 3,4-difluorophenol, where steric hindrance reduces reactivity .

Q. What contradictions exist in reported biological activities of this compound derivatives, and how can they be resolved?

  • Methodological Answer : While some studies highlight its role as a virulence-suppressing pharmacophore in Staphylococcus aureus , others note negligible antimicrobial activity. To reconcile discrepancies, standardize bioassays (e.g., MIC testing in Mueller-Hinton broth) and control for derivative purity and stereochemistry. Conflicting structural data (e.g., misassigned substituent positions in early studies) must be verified via X-ray crystallography .

Q. How can synthetic byproducts (e.g., 2,3-difluoro-6-nitrophenol) be minimized during nitration reactions?

  • Methodological Answer : Byproduct formation arises from competing meta-nitration due to fluorine’s directing effects. Optimize reaction conditions: use fuming HNO₃ at 0°C to favor para-nitration, or employ regioselective catalysts like zeolites. Monitor reaction progress with TLC (silica gel, hexane:EtOAc 4:1) .

Q. What computational tools predict the environmental toxicity of this compound, and how do they align with experimental data?

  • Methodological Answer : QSAR models (e.g., ECOSAR) predict acute aquatic toxicity (LC₅₀ ~10 mg/L for fish), consistent with experimental OECD 203 testing . Discrepancies may arise from biodegradation pathways; use HPLC-MS to track metabolite formation (e.g., fluorocatechol) in simulated wastewater .

Properties

IUPAC Name

2,3-difluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2O/c7-4-2-1-3-5(9)6(4)8/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPEPGIOVXBBUMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40214381
Record name Phenol, 2,3-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40214381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6418-38-8
Record name Phenol, 2,3-difluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006418388
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2,3-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40214381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-difluorophenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The boronic acid in an amount of 9.0 g was dissolved in 60 ml of an ether, and the solution thus formed was added dropwise with 60 ml of a 10% aqueous hydrogen peroxide while being refluxed under a heated condition. After the dropping of the aqueous hydrogen peroxide was finished, the reflux under a heated condition was further continued for 2 hours. Then, the ether layer was separated with a separating funnel, washed with water, dried, and then subjected to distillation under a reduced pressure to separate the solvent to obtain 7.1 g of 2,3-difluorophenol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Into a 500 mL round-bottom flask, was placed a solution of (2,3-difluorophenyl)-boronic acid (30 g, 189.98 mmol, 1.00 equiv) in dichloromethane (250 mL). H2O2 (30 mL) was added dropwise with stirring. The resulting solution was stirred for 2 h at 25° C. The resulting mixture was washed with water and brine, dried over anhydrous magnesium sulfate and concentrated under vacuum to give 23 g (93%) of 2,3-difluorophenol as brown oil.
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Three
Yield
93%

Synthesis routes and methods III

Procedure details

Hydrogen peroxide (10%, 340 cm3, 1 mol) was added dropwise to a stirred solution of compound from Example 36 (47 g, 0.3 mol) in diethyl ether (350 cm3) heated under reflux. The stirred mixture was heated under reflux for a further 2.5 h then cooled. The ethereal layer was separated and the aqueous layer extracted with diethyl ether (2×200 cm3). The combined ethereal layers were washed with sodium hydroxide (10%, 4×100 cm3) and the separated aqueous layers acidified with 36% hydrochloric acid. The product was extracted into diethyl ether (3×100 cm3), and the combined ethereal extracts washed with water and dried (MgSO4). The solvent was removed in vacuo to give an off white solid.
Quantity
340 mL
Type
reactant
Reaction Step One
Quantity
47 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Difluorophenol
Reactant of Route 2
2,3-Difluorophenol
Reactant of Route 3
2,3-Difluorophenol
Reactant of Route 4
2,3-Difluorophenol
Reactant of Route 5
2,3-Difluorophenol
Reactant of Route 6
2,3-Difluorophenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.